molecular formula C25H24N2O3 B11466344 2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11466344
M. Wt: 400.5 g/mol
InChI Key: UYGLKHQCWXTHRJ-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its benzoxazole moiety is known for antimicrobial and anticancer properties, which can be explored further.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to specific sites, altering the activity of the target molecule and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
  • 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
  • 4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

Compared to these compounds, 2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its specific functional groups and overall structure, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-4-18-7-10-20(11-8-18)29-15-24(28)26-21-14-19(9-6-17(21)3)25-27-22-13-16(2)5-12-23(22)30-25/h5-14H,4,15H2,1-3H3,(H,26,28)

InChI Key

UYGLKHQCWXTHRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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